molecular formula C8H5F3N2OS B8027284 2-Thiocyanato-6-trifluoromethoxy-phenylamine

2-Thiocyanato-6-trifluoromethoxy-phenylamine

Cat. No.: B8027284
M. Wt: 234.20 g/mol
InChI Key: RIBXAKIGIHITMF-UHFFFAOYSA-N
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Description

2-Thiocyanato-6-trifluoromethoxy-phenylamine is an organic compound with the molecular formula C8H5F3N2OS It is characterized by the presence of a thiocyanate group (-SCN) and a trifluoromethoxy group (-OCF3) attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiocyanato-6-trifluoromethoxy-phenylamine typically involves the reaction of 2-amino-6-trifluoromethoxy-benzonitrile with thiocyanate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The thiocyanate group is introduced through nucleophilic substitution, where the amino group is replaced by the thiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiocyanato-6-trifluoromethoxy-phenylamine undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

2-Thiocyanato-6-trifluoromethoxy-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thiocyanato-6-trifluoromethoxy-phenylamine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiocyanato-4-trifluoromethoxy-phenylamine
  • 2-Thiocyanato-6-fluoro-phenylamine
  • 2-Thiocyanato-6-methoxy-phenylamine

Uniqueness

2-Thiocyanato-6-trifluoromethoxy-phenylamine is unique due to the presence of both the thiocyanate and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the thiocyanate group provides reactive sites for further chemical modifications.

Properties

IUPAC Name

[2-amino-3-(trifluoromethoxy)phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-2-1-3-6(7(5)13)15-4-12/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBXAKIGIHITMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC#N)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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